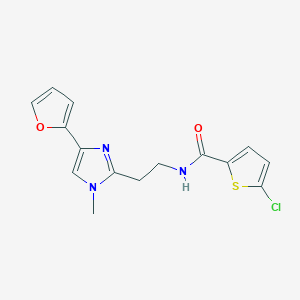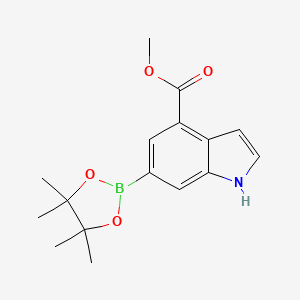![molecular formula C14H19NO4S B2759256 3-[3-(Phenylmethoxycarbonylamino)propylsulfanyl]propanoic acid CAS No. 2287315-18-6](/img/structure/B2759256.png)
3-[3-(Phenylmethoxycarbonylamino)propylsulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organic compounds like this one typically consist of carbon atoms in rings or long chains, attached to hydrogen, oxygen, or other carbon atoms. The exact structure can greatly influence the properties of the compound .
Synthesis Analysis
The synthesis of organic compounds often involves reactions like addition, substitution, or elimination, and may require catalysts or specific environmental conditions (like temperature or pH). Without specific information on this compound, it’s hard to detail a synthesis .Molecular Structure Analysis
The molecular structure of an organic compound determines its properties and reactivity. Techniques like nuclear magnetic resonance (NMR) or X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including redox reactions, acid-base reactions, and more. The exact reactions would depend on the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include things like its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(phenylmethoxycarbonylamino)propylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-13(17)7-10-20-9-4-8-15-14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETAALCYOBMUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCSCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2759174.png)
![2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2759175.png)
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2759176.png)
![4-(1,6,7-Trimethyl-2,4-dioxo-3-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzenesulfonamide](/img/structure/B2759179.png)
![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2759180.png)


![5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2759188.png)
![N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2759189.png)
![N-(3-acetylphenyl)-2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2759190.png)

![1-(3-Methoxybenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2759192.png)
![Methyl 2-{[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B2759196.png)